

# Application Notes and Protocols for the Formulation of DSM705 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | DSM705 hydrochloride |           |
| Cat. No.:            | B15562294            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation of **DSM705 hydrochloride**, a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH) from Plasmodium species. The information is intended for use in preclinical research and drug development settings.

## Introduction

DSM705 hydrochloride is a pyrrole-based antimalarial compound that specifically targets the DHODH enzyme in Plasmodium, an essential enzyme for pyrimidine biosynthesis in the parasite.[1][2][3][4][5] This selective inhibition makes it an attractive candidate for antimalarial drug development, as it shows no significant activity against the mammalian DHODH enzyme. [1][2] Due to its hydrophobic nature, DSM705 hydrochloride requires a specific formulation to achieve concentrations suitable for in vivo studies. This document outlines a reliable formulation protocol using a combination of Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol 300 (PEG300) as primary solvents.

## Physicochemical and Biological Properties

A summary of the key properties of **DSM705 hydrochloride** is presented below. The hydrochloride salt form generally offers improved water solubility and stability compared to the free base.[3]



| Property                                   | Value                                                        | Reference |
|--------------------------------------------|--------------------------------------------------------------|-----------|
| Molecular Formula                          | C19H20ClF3N6O                                                | [4]       |
| CAS Number                                 | 2989908-08-7                                                 | [1]       |
| Storage Temperature                        | -20°C                                                        | [4]       |
| Mechanism of Action                        | Inhibitor of Plasmodium Dihydroorotate Dehydrogenase (DHODH) | [1][2][5] |
| IC50 (P. falciparum DHODH)                 | 95 nM                                                        | [1][2]    |
| IC50 (P. vivax DHODH)                      | 52 nM                                                        | [1][2]    |
| EC <sub>50</sub> (P. falciparum 3D7 cells) | 12 nM                                                        | [2]       |

## In Vivo Pharmacokinetics in Mice

Pharmacokinetic parameters of **DSM705 hydrochloride** have been evaluated in Swiss outbred mice.

| Route<br>of<br>Adminis<br>tration | Dose         | Bioavail<br>ability<br>(F) | t1/2 (h) | C <sub>max</sub><br>(µМ) | Plasma<br>Clearan<br>ce (CL) | Volume<br>of<br>Distribu<br>tion<br>(Vss) | Referen<br>ce |
|-----------------------------------|--------------|----------------------------|----------|--------------------------|------------------------------|-------------------------------------------|---------------|
| Oral<br>(p.o.)                    | 2.6<br>mg/kg | 74%                        | 3.4      | 2.6                      | -                            | -                                         | [1]           |
| Oral<br>(p.o.)                    | 24 mg/kg     | 70%                        | 4.5      | 20                       | -                            | -                                         | [1]           |
| Intraveno<br>us (i.v.)            | 2.3<br>mg/kg | -                          | -        | -                        | 2.8<br>mL/min/k<br>g         | 1.3 L/kg                                  | [1]           |

# **Formulation Protocols**



The following protocols are designed to achieve a clear and stable solution of **DSM705 hydrochloride** suitable for in vivo administration. It is crucial to add the co-solvents sequentially as described to ensure proper dissolution.

## **Recommended Formulation for General Use**

This formulation has been shown to achieve a solubility of at least 2.5 mg/mL for **DSM705** hydrochloride.[2]

#### Materials:

- DSM705 hydrochloride
- Dimethyl Sulfoxide (DMSO)
- Polyethylene Glycol 300 (PEG300)
- Tween® 80
- Saline (0.9% NaCl in sterile water)

#### Vehicle Composition:

- 10% DMSO
- 40% PEG300
- 5% Tween® 80
- 45% Saline

#### Protocol:

Prepare a stock solution of DSM705 hydrochloride in DMSO. For example, to prepare a 25 mg/mL stock solution, dissolve 25 mg of DSM705 hydrochloride in 1 mL of DMSO. Ensure the compound is completely dissolved. Gentle vortexing or sonication may be applied if necessary.



- Sequentially add the co-solvents. To prepare 1 mL of the final formulation, follow these steps in order: a. To a sterile microcentrifuge tube, add 400  $\mu$ L of PEG300. b. Add 100  $\mu$ L of the 25 mg/mL **DSM705 hydrochloride** stock solution in DMSO to the PEG300. Mix thoroughly until the solution is clear. c. Add 50  $\mu$ L of Tween® 80 to the mixture. Mix until the solution is homogeneous and clear. d. Add 450  $\mu$ L of saline to bring the final volume to 1 mL. Mix thoroughly.
- Inspect the final solution. The final formulation should be a clear solution, free of any precipitates. If precipitation occurs, ensure that the sequential addition of solvents was followed correctly and that all components were thoroughly mixed at each step.

### **Alternative Formulations**

For specific experimental needs, alternative formulations may be considered. These are general protocols for poorly soluble compounds and may require optimization for **DSM705 hydrochloride**.

Formulation 2: High PEG300 Content

This formulation may be suitable for applications where a higher concentration of the drug is needed and the use of Tween 80 is to be avoided.

Vehicle Composition:

- 5-10% DMSO
- 90-95% PEG300

#### Protocol:

- Prepare a stock solution of DSM705 hydrochloride in DMSO.
- Add the desired volume of the DMSO stock solution to the corresponding volume of PEG300 to achieve the final desired concentration and vehicle composition.
- Mix thoroughly until a clear solution is obtained. Note: The absence of an aqueous component may affect the tolerability of this formulation in some administration routes.



#### Formulation 3: SBE-β-CD Based Formulation

This formulation utilizes a cyclodextrin to improve solubility.

#### Vehicle Composition:

- 10% DMSO
- 90% (20% SBE-β-CD in Saline)

#### Protocol:

- Prepare a 20% (w/v) solution of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline.
- Prepare a stock solution of **DSM705 hydrochloride** in DMSO.
- To prepare 1 mL of the final formulation, add 100  $\mu$ L of the **DSM705 hydrochloride** DMSO stock solution to 900  $\mu$ L of the 20% SBE- $\beta$ -CD solution.
- · Mix thoroughly until the solution is clear.

# Visualizations Signaling Pathway of DSM705

DSM705 inhibits the de novo pyrimidine biosynthesis pathway in Plasmodium by targeting the enzyme Dihydroorotate Dehydrogenase (DHODH).





Click to download full resolution via product page

Caption: Inhibition of Plasmodium DHODH by **DSM705 hydrochloride**.

## **Experimental Workflow for Formulation Preparation**

The following diagram illustrates the sequential steps for preparing the recommended **DSM705 hydrochloride** formulation.





Click to download full resolution via product page

Caption: Workflow for **DSM705 hydrochloride** formulation.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. DSM705 hydrochloride | Parasite | 2989908-08-7 | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DSM705 hydrochloride Immunomart [immunomart.com]
- 5. Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for the Formulation of DSM705 Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15562294#dsm705-hydrochloride-formulation-with-dmso-and-peg300]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com